molecular formula C12H20N2O3 B7946666 (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B7946666
M. Wt: 240.30 g/mol
InChI Key: NICVZJAVRBPUME-TWGQIWQCSA-N
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Description

(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Arylaminomethylidene Pyroglutamic Acids : A library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared using (Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate. This process shows the compound's utility in generating a diverse range of pyroglutamic acids (Svete et al., 2010).

  • Condensation with Non-Nucleophilic N-Heterocycles and Anilides : A novel condensation reaction was developed involving carboxylic acids and non-nucleophilic N-heterocycles and anilides, demonstrating the compound's role in acylation reactions (Umehara et al., 2016).

  • Formation of Piperidine Derivatives : The reaction of (E)-tert-butyl 4-[(dimethylamino)methylidene] piperidine-1-carboxylate with methylhydrazine forms a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting its use in forming piperidine derivatives (Richter et al., 2009).

  • Synthesis and Transformations of Methyl Propenoates : The synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate from glycine methyl ester hydrochloride, and its further transformations, were explored, showing the compound's versatility in creating fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

  • Supramolecular Arrangement of Oxopyrrolidine Analogues : A study on the crystal structure of 3-oxopyrrolidine analogues, including compounds derived from this compound, revealed insights into the control of molecular conformation and construction of supramolecular assemblies through weak interactions (Samipillai et al., 2016).

  • Use as a Chiral Auxiliary in Dipeptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, demonstrating the application of similar compounds as chiral auxiliaries in dipeptide synthesis (Studer et al., 1995).

  • Synthesis of Piperidine Derivatives [3,2-c]-Fused with Oxygen Heterocycles : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various iodides and further treatment led to the formation of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles, showcasing the compound's role in creating fused bicyclic systems (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICVZJAVRBPUME-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C(=C/N(C)C)/C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate
Reactant of Route 2
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(Z)-Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

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